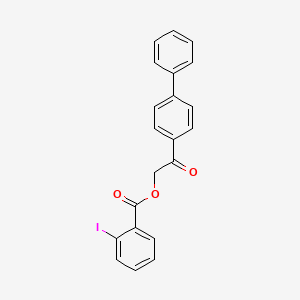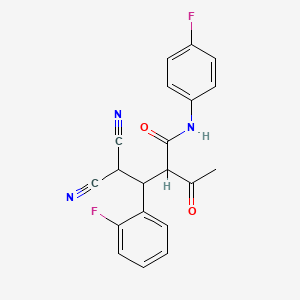![molecular formula C19H22ClNO4S2 B5172309 3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)
3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as CCN51 and is a member of the sulfonamide family of drugs. CCN51 has been used in a variety of research studies due to its unique properties and potential applications in the field of medicine. In
作用機序
The mechanism of action of CCN51 is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, CCN51 is able to reduce inflammation, pain, and fever. Additionally, CCN51 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
CCN51 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, CCN51 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CCN51 has also been shown to have neuroprotective properties, as it has been shown to protect against neuronal damage in animal models of neurological disorders.
実験室実験の利点と制限
CCN51 has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been well studied and its properties are well understood. However, there are also limitations to using CCN51 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, CCN51 has been shown to have low bioavailability, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on CCN51. One area of research could be to explore the potential use of CCN51 in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to explore the potential use of CCN51 in the treatment of cancer. Another area of research could be to explore ways to increase the bioavailability of CCN51, which could enhance its effectiveness in certain experiments. Finally, further studies could be done to explore the mechanism of action of CCN51, which could lead to the development of new drugs with similar properties.
合成法
The synthesis method for CCN51 involves the reaction of 4-chlorobenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, 3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide. This synthesis method has been well established and has been used in numerous studies to produce CCN51.
科学的研究の応用
CCN51 has been used in a variety of scientific research studies due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. CCN51 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, CCN51 has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S2/c20-15-10-12-17(13-11-15)26(22,23)18-8-5-9-19(14-18)27(24,25)21-16-6-3-1-2-4-7-16/h5,8-14,16,21H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZWSPLALTYLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)

![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B5172291.png)
![(3R*,4R*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5172298.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5172299.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)


![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)